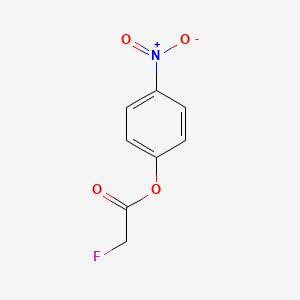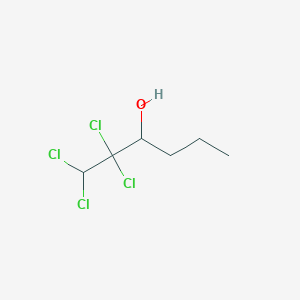
1,1,2,2-Tetrachlorohexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrachlorohexan-3-ol is an organic compound characterized by the presence of four chlorine atoms and a hydroxyl group attached to a hexane backbone
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetrachlorohexan-3-ol typically involves the chlorination of hexane derivatives under controlled conditions One common method includes the reaction of hexane with chlorine gas in the presence of a catalyst such as iron(III) chloride
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrachlorohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanone derivatives, while reduction can produce hexane derivatives with fewer chlorine atoms.
Applications De Recherche Scientifique
1,1,2,2-Tetrachlorohexan-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrachlorohexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrachlorohexan-3-ol can be compared with other chlorinated hexane derivatives such as 1,1,2,2-Tetrachloroethane and 1,1,2,3-Tetrachloropropane. These compounds share similar structural features but differ in the number and position of chlorine atoms and functional groups. The unique combination of chlorine atoms and a hydroxyl group in this compound gives it distinct chemical properties and reactivity.
Similar compounds include:
- 1,1,2,2-Tetrachloroethane
- 1,1,2,3-Tetrachloropropane
- 1,1,2,2-Tetrachlorobutane
These compounds can be used as references to understand the behavior and applications of this compound in various contexts.
Propriétés
Numéro CAS |
3266-32-8 |
|---|---|
Formule moléculaire |
C6H10Cl4O |
Poids moléculaire |
239.9 g/mol |
Nom IUPAC |
1,1,2,2-tetrachlorohexan-3-ol |
InChI |
InChI=1S/C6H10Cl4O/c1-2-3-4(11)6(9,10)5(7)8/h4-5,11H,2-3H2,1H3 |
Clé InChI |
PWDCLRNKEIRFHE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C(Cl)Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
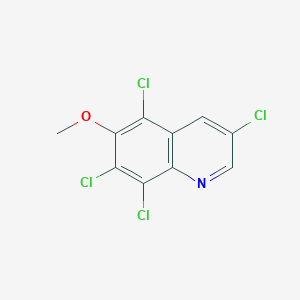
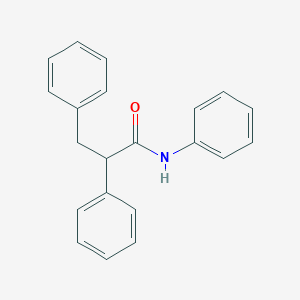
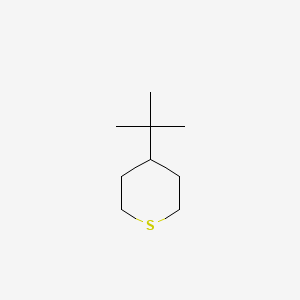
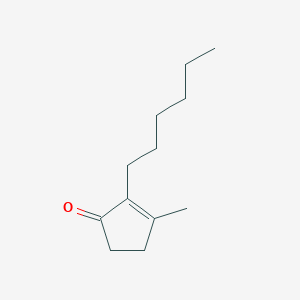

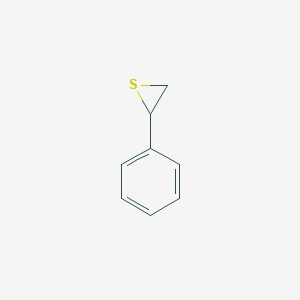
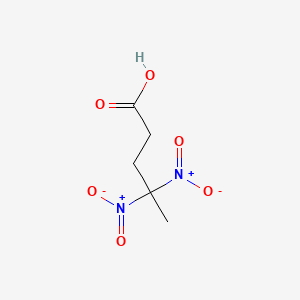

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
